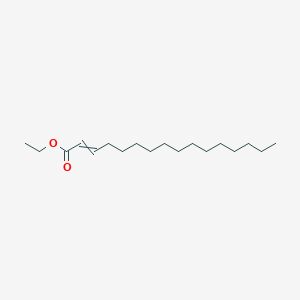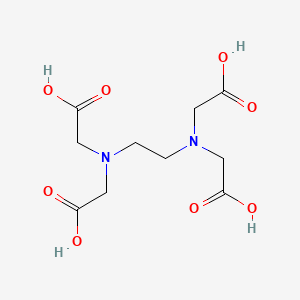
(S)-5-Hydroxy Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-5-Hydroxy Omeprazole” is a derivative of Omeprazole, a proton pump inhibitor (PPI) used to treat conditions such as heartburn and gastric acid hypersecretion . It works by decreasing the amount of acid produced by the stomach .
Synthesis Analysis
The synthesis of Omeprazole involves the use of soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . The conversion of the omeprazole sulfide to (S)-omeprazole was found to be 93.75%, with a yield of 91.56% and an enantiomeric excess of 96.08% .Molecular Structure Analysis
The molecular structure of esomeprazole magnesium derivative in the solid-state was determined using the single crystal X-ray diffraction technique . This revealed the bonding relationships between esomeprazole heteroatoms and magnesium .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Omeprazole include the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of Omeprazole and its salts have been studied using various techniques such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical calculation of vibrational frequencies .Scientific Research Applications
Enantioselective Quantification in Human Serum
(S)-5-Hydroxy Omeprazole, a major metabolite of Omeprazole, is significant in the quantification of Omeprazole and its metabolites in human serum. Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification using chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry, emphasizing the importance of considering the chiral configuration in understanding the metabolic breakdown of Omeprazole (Martens-Lobenhoffer et al., 2007).
CYP450 2C19 Enzyme Activity
(S)-5-Hydroxy Omeprazole is crucial in studying the activity of cytochrome P450 2C19 enzymes. Uehara et al. (2016) observed that liver microsomes from various species, including humans, show stereoselective oxidation of Omeprazole enantiomers, with a focus on 5-hydroxylation (Uehara et al., 2016).
Identification of Cytochrome P450 Isoforms
The metabolite plays a role in identifying the cytochrome P450 isoforms responsible for Omeprazole metabolism. Andersson et al. (1993) demonstrated that the formation of hydroxyomeprazole is significantly correlated with specific CYP isoforms, indicating a complex interaction between drug metabolism and genetic factors (Andersson et al., 1993).
Acid-Induced Degradation Products
Roberts et al. (2018) focused on the degradation products of Omeprazole and 5-Hydroxy Omeprazole under acidic conditions, using high-resolution mass spectrometry. This study is essential for understanding the environmental fate of these drugs after excretion (Roberts et al., 2018).
Influence of Genetic Variants on Metabolism
Hanioka et al. (2008) studied the influence of CYP2C19 genetic variants on Omeprazole metabolism, highlighting the role of 5-hydroxyomeprazole in assessing the impact of these genetic factors (Hanioka et al., 2008).
Chiral Analysis in Phenotyping
Kanazawa et al. (2003) demonstrated the use of chiral analysis of Omeprazole and its metabolites, including (S)-5-Hydroxy Omeprazole, as a tool for phenotyping CYP2C19 activities in human plasma (Kanazawa et al., 2003).
Environmental Considerations
The study by Roberts et al. (2018) also considers the potential environmental effects of Omeprazole and 5-Hydroxy Omeprazole, especially regarding their presence in wastewater and subsequent impact on water bodies (Roberts et al., 2018).
Drug-Drug Interactions and Hepatic Metabolism
The metabolite is also pivotal in understanding drug-drug interactions and hepatic metabolism, as indicated in studies focusing on the effect of liver diseases and other medications on the metabolism of Omeprazole and its enantiomers, including (S)-5-Hydroxy Omeprazole (Rost et al., 1995).
Safety And Hazards
Future Directions
properties
CAS RN |
196489-27-7 |
|---|---|
Product Name |
(S)-5-Hydroxy Omeprazole |
Molecular Formula |
C₁₇H₁₉N₃O₄S |
Molecular Weight |
361.42 |
synonyms |
4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



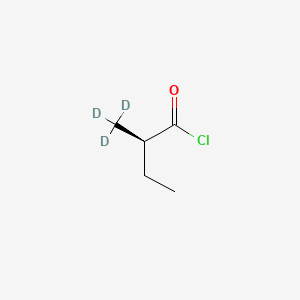
![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)
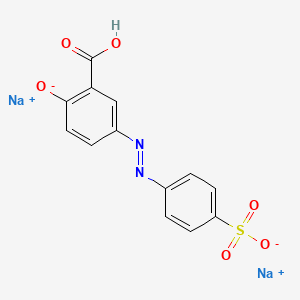
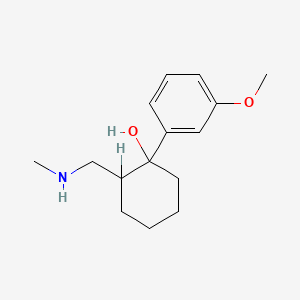
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

